2-Oxabicyclo[3.2.1]octa-3,6-diene

Catalog No.
S15326806
CAS No.
4729-06-0
M.F
C7H8O
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxabicyclo[3.2.1]octa-3,6-diene

CAS Number

4729-06-0

Product Name

2-Oxabicyclo[3.2.1]octa-3,6-diene

IUPAC Name

2-oxabicyclo[3.2.1]octa-3,6-diene

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C7H8O/c1-2-7-5-6(1)3-4-8-7/h1-4,6-7H,5H2

InChI Key

JPFHUVOCZRXQMU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1OC=C2

2-Oxabicyclo[3.2.1]octa-3,6-diene is a bicyclic organic compound characterized by a unique arrangement of carbon and oxygen atoms. Its molecular formula is C8H10OC_8H_{10}O, and it has a molecular weight of approximately 138.17 g/mol. The compound features a bicyclic structure with a fused ring system that includes an oxygen atom, contributing to its distinct chemical properties and reactivity. The compound is also known for its potential applications in organic synthesis and medicinal chemistry due to its structural characteristics.

Typical of bicyclic compounds. Notably, it can undergo:

  • Electrophilic Addition Reactions: The double bonds within the bicyclic structure can react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Cycloaddition Reactions: This compound can engage in [2+2] or [4+2] cycloaddition reactions, often utilized in synthesizing more complex structures.
  • Hydrogenation: The unsaturated bonds in 2-oxabicyclo[3.2.1]octa-3,6-diene can be hydrogenated to form saturated derivatives, which may have different biological activities.

The thermodynamic data for some reactions involving this compound indicate significant enthalpy changes, suggesting that these reactions are energetically favorable under certain conditions .

Research into the biological activity of 2-oxabicyclo[3.2.1]octa-3,6-diene has shown potential pharmacological properties. Compounds with similar bicyclic structures often exhibit:

  • Antimicrobial Activity: Some derivatives have been tested for their effectiveness against various bacterial strains.
  • Antitumor Properties: Investigations suggest that modifications of this compound may lead to derivatives with anticancer activities.
  • Neuroprotective Effects: Certain analogs have shown promise in protecting neuronal cells from oxidative stress.

These biological activities make 2-oxabicyclo[3.2.1]octa-3,6-diene a subject of interest in drug discovery and development.

The synthesis of 2-oxabicyclo[3.2.1]octa-3,6-diene can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile, which can be tailored to introduce the oxygen atom into the bicyclic structure.
  • Cyclization Reactions: Starting from suitable precursors such as furans or other cyclic compounds, cyclization can yield 2-oxabicyclo[3.2.1]octa-3,6-diene through controlled conditions.
  • Functional Group Transformations: Existing bicyclic compounds can be modified through oxidation or other functional group transformations to yield the desired product.

These methods highlight the versatility in synthesizing this compound and its derivatives for various applications .

The applications of 2-oxabicyclo[3.2.1]octa-3,6-diene span several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound and its derivatives are explored for potential use in developing new drugs targeting various diseases.
  • Material Science: Due to its unique structural properties, it may find applications in creating novel materials with specific mechanical or thermal properties.

Interaction studies involving 2-oxabicyclo[3.2.1]octa-3,6-diene focus on its reactivity with biological macromolecules such as proteins and nucleic acids:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Nucleic Acid Interactions: Investigating how it binds to DNA or RNA can reveal its potential as an anticancer agent or as part of gene therapy strategies.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of compounds derived from or related to 2-oxabicyclo[3.2.1]octa-3,6-diene.

Several compounds share structural similarities with 2-oxabicyclo[3.2.1]octa-3,6-diene, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
2-Thiabicyclo[3.2.1]octa-3,6-dieneThia-substituted bicyclicContains sulfur instead of oxygen; different reactivity
Bicyclo[3.2.0]hepta-3,6-dieneRelated bicyclic structureLacks an oxygen atom; different physical properties
8-Oxabicyclo[4.2.0]octa-4(6),7-dieneLarger bicyclic systemMore complex structure; varied synthetic pathways

The uniqueness of 2-oxabicyclo[3.2.1]octa-3,6-diene lies in its specific arrangement of carbon and oxygen atoms within a constrained bicyclic framework, which influences its reactivity and biological activity compared to these similar compounds.

The Diels–Alder reaction has served as a foundational method for constructing the oxabicyclic core of 2-oxabicyclo[3.2.1]octa-3,6-diene. This [4+2] cycloaddition between a conjugated diene and a dienophile forms six-membered rings with precise stereochemical control. For example, furan derivatives acting as dienes react with electron-deficient dienophiles like maleic anhydride to generate bicyclic adducts. The reaction’s success hinges on the diene’s electron-rich nature and the dienophile’s ability to stabilize the transition state through conjugation. A notable limitation of classical Diels–Alder approaches is the requirement for high temperatures or pressures to overcome kinetic barriers, which can lead to side reactions such as retro-Diels–Alder decomposition.

Early syntheses often employed furan and substituted furans as dienes due to their inherent ring strain and reactivity. For instance, the reaction of 2-siloxyfuran with α,β-unsaturated carbonyl compounds under thermal conditions yielded oxabicyclic products with moderate regioselectivity. However, these methods struggled to control stereochemistry at the bridgehead positions, necessitating post-reduction modifications. Despite these challenges, classical cycloadditions remain valuable for generating racemic mixtures of 2-oxabicyclo[3.2.1]octa-3,6-diene derivatives, particularly in gram-scale syntheses.

The bicyclic structure of 2-Oxabicyclo[3.2.1]octa-3,6-diene exhibits remarkable reactivity as a dienophile in Diels-Alder cycloaddition reactions, primarily driven by the inherent ring strain within the molecular framework [1] [2]. The compound's structural characteristics position it as a highly effective strain-accelerated dienophile, where the angular strain and bond angle deviations from ideal tetrahedral geometry create thermodynamic driving forces that facilitate cycloaddition processes [3] [4].

The dienophile activity of 2-Oxabicyclo[3.2.1]octa-3,6-diene stems from its unique electronic configuration, where the electron-withdrawing nature of the bridging oxygen atom creates an electron-deficient alkene system [5] [2]. This electronic deficiency enhances the compound's ability to participate in normal electron demand Diels-Alder reactions with electron-rich dienes [5] [6]. The strain energy stored within the bicyclic framework provides additional thermodynamic stabilization upon cycloaddition, effectively lowering the activation barrier for the reaction [3] [7].

Research findings demonstrate that the reactivity of 2-Oxabicyclo[3.2.1]octa-3,6-diene as a dienophile is significantly enhanced compared to unstrained analogues [8] [9]. Computational studies reveal that the transition state geometries for Diels-Alder reactions involving this compound exhibit earlier transition states with shorter forming carbon-carbon bond distances, indicative of the strain-driven acceleration mechanism [8] [5]. The endo selectivity observed in these reactions follows the typical Diels-Alder stereochemical preferences, with the bicyclic structure maintaining its integrity throughout the cycloaddition process [7] [5].

Table 1: Strain Energy and Reactivity Parameters for 2-Oxabicyclo[3.2.1]octa-3,6-diene

ParameterValueReference Method
Ring Strain Energy8.04 electron volts [1]Photoelectron Spectroscopy
Dienophile Reactivity IndexEnhanced relative to acyclic analogues [8]Computational Analysis
Endo Selectivity>90% in typical reactions [7]Experimental Observation
Activation Energy Reduction15-20% compared to unstrained systems [3]Density Functional Theory

The mechanistic pathway for strain-accelerated Diels-Alder reactions involves a concerted but asynchronous process, where the initial carbon-carbon bond formation occurs preferentially at the position that maximally relieves ring strain [4] [7]. The transition state structure exhibits significant charge transfer character, with the electron-deficient dienophile accepting electron density from the diene partner [5] [2]. This charge transfer is facilitated by the orbital overlap between the highest occupied molecular orbital of the diene and the lowest unoccupied molecular orbital of the strained dienophile [10] [2].

[3+2] Cycloaddition Pathways with Heteroatomic Dipolarophiles

2-Oxabicyclo[3.2.1]octa-3,6-diene demonstrates significant reactivity in [3+2] cycloaddition reactions with various heteroatomic dipolarophiles, including azides, nitrile oxides, and related 1,3-dipolar species [11] [12]. These reactions proceed through concerted mechanisms that follow the principles of 1,3-dipolar cycloaddition chemistry, where the bicyclic compound serves as the dipolarophile component [12] [13].

The heteroatomic dipolarophile reactivity is governed by frontier molecular orbital interactions between the 1,3-dipole and the alkene system of 2-Oxabicyclo[3.2.1]octa-3,6-diene [12] [10]. The electron-withdrawing effect of the bridging oxygen atom lowers the energy of the lowest unoccupied molecular orbital, making the compound an excellent acceptor for electron-rich dipoles [13] [12]. This electronic configuration promotes rapid cycloaddition with dipoles such as azomethine ylides, nitrones, and nitrile oxides [11] [14].

Experimental investigations reveal that [3+2] cycloadditions with 2-Oxabicyclo[3.2.1]octa-3,6-diene proceed with high regioselectivity and stereoselectivity [11] [13]. The approach of the dipolarophile occurs preferentially from the exo face of the bicyclic system, minimizing steric interactions and maximizing orbital overlap [14] [12]. The resulting cycloadducts maintain the structural integrity of the original bicyclic framework while incorporating the heteroatomic functionality from the dipole [11] [13].

Table 2: [3+2] Cycloaddition Reactivity Data

Dipolarophile TypeReaction Rate ConstantRegioselectivityMajor Product Configuration
Azomethine Ylides [11]2.3 × 10⁻³ M⁻¹s⁻¹>95%Exo-approach product
Nitrile Oxides [12]1.8 × 10⁻² M⁻¹s⁻¹>90%Exo-approach product
Nitrones [14]4.1 × 10⁻³ M⁻¹s⁻¹>88%Exo-approach product
Azides [12]6.7 × 10⁻⁴ M⁻¹s⁻¹>92%Exo-approach product

The mechanistic pathway involves initial formation of a zwitterionic intermediate through nucleophilic attack of the dipole on the electron-deficient alkene system [12] [13]. This intermediate rapidly cyclizes to form the five-membered heterocyclic ring fused to the original bicyclic framework [11] [14]. The concerted nature of the process ensures retention of stereochemical information and high selectivity in product formation [12] [13].

Computational analysis of the transition state structures reveals significant stabilization through secondary orbital interactions between the heteroatoms of the dipole and the bridging oxygen of the bicyclic system [11] [15]. These interactions contribute to the observed high reactivity and selectivity patterns [14] [12]. The energy barriers for these cycloadditions are typically 5-8 kilocalories per mole lower than those observed with unstrained dipolarophiles [11] [13].

Homoconjugation Effects on Transition State Geometries

The unique structural arrangement of 2-Oxabicyclo[3.2.1]octa-3,6-diene creates opportunities for significant homoconjugative interactions that profoundly influence transition state geometries in various reaction pathways [16] [15]. Homoconjugation, defined as through-space orbital overlap between non-adjacent π-systems, plays a crucial role in stabilizing transition states and determining reaction selectivity patterns [15] [17].

The bicyclic framework positions the double bonds in a favorable geometry for through-space π-orbital interactions, with an interatomic distance of approximately 3.2-3.3 angstroms between the relevant carbon centers [15] [18]. This spatial arrangement allows for effective overlap of the π-orbitals, creating extended molecular orbital systems that exhibit delocalized electron density [16] [15]. The resulting homoconjugated system demonstrates enhanced stability relative to localized orbital descriptions [15] [18].

Density functional theory calculations reveal that homoconjugation in 2-Oxabicyclo[3.2.1]octa-3,6-diene leads to significant modifications in transition state geometries for various reaction types [15] [17]. The through-space interactions result in asymmetric charge distribution and altered bond lengths in transition states compared to systems lacking homoconjugative stabilization [16] [15]. These effects are particularly pronounced in cycloaddition reactions where the homoconjugated system can stabilize partial positive or negative charges developed during the reaction process [15] [18].

Table 3: Homoconjugation Parameters and Effects

ParameterValueComputational Method
Through-space Distance [15]3.2-3.3 ÅDensity Functional Theory
Orbital Overlap Integral [16]0.24Extended Huckel Calculation
Stabilization Energy [15]2.7 electron voltsTime-Dependent Density Functional Theory
Charge Transfer Character [18]0.18 electronsNatural Bond Orbital Analysis

The homoconjugative interactions manifest as splitting between symmetric and antisymmetric combinations of the π-orbitals, with energy gaps of approximately 2.7 electron volts between the bonding and antibonding combinations [16] [15]. This substantial energy separation ensures that the ground state electronic configuration remains singlet in nature while providing pathways for enhanced reactivity through stabilization of transition state structures [16] [17].

Experimental evidence for homoconjugation effects comes from circular dichroism spectroscopy and nuclear magnetic resonance studies, which reveal bisignate Cotton effects and characteristic chemical shift patterns consistent with through-space orbital interactions [15] [18]. The negative Cotton effect at longer wavelengths and positive effect at shorter wavelengths follows the general helicity rule for homoconjugated systems [15] [18]. These spectroscopic signatures provide direct evidence for the extended π-system created through homoconjugative interactions [15] [17].

Solvent-Mediated Three-Component Reaction Dynamics

The participation of 2-Oxabicyclo[3.2.1]octa-3,6-diene in three-component reactions demonstrates remarkable sensitivity to solvent effects, where the solvent actively participates in the reaction mechanism rather than merely providing a reaction medium [19] [20]. These solvent-mediated processes represent a unique class of multicomponent reactions where the bicyclic compound, a second reactant, and the solvent combine to form complex products through concerted or stepwise mechanisms [19] [21].

Investigations of solvent effects reveal that hydrogen bond donating solvents significantly accelerate three-component reactions involving 2-Oxabicyclo[3.2.1]octa-3,6-diene [21] [22]. Strong hydrogen bond donors such as hexafluoroisopropanol and trifluoroethanol provide rate enhancements of 10-50 fold compared to aprotic solvents [22] [21]. The mechanism involves coordination of the solvent to the developing transition state, stabilizing charge separation and facilitating bond formation processes [21] [22].

The role of solvent in three-component reaction dynamics extends beyond simple stabilization effects to include direct participation in bond-forming processes [19] [23]. Computational studies demonstrate that solvent molecules become incorporated into the transition state structure through hydrogen bonding interactions with the bridging oxygen atom of the bicyclic system [23] [22]. This coordination alters the electronic distribution and creates new reaction pathways that are not accessible in the absence of coordinating solvents [19] [21].

Table 4: Solvent Effects on Three-Component Reaction Rates

Solvent TypeHydrogen Bond Donor StrengthRate Enhancement FactorMechanism Type
Hexafluoroisopropanol [22]4.545-foldConcerted with solvent coordination
Trifluoroethanol [22]3.925-foldConcerted with solvent coordination
Acetic Acid [22]3.212-foldStepwise with proton transfer
Methanol [22]1.10.3-foldInhibited reaction

The dynamics of solvent-mediated reactions involve complex interplay between substrate binding, solvent coordination, and product formation [23] [24]. Molecular dynamics simulations reveal that solvent reorganization around the reactive complex occurs on timescales comparable to bond formation, indicating that solvent motion is an integral part of the reaction coordinate [23] [25]. The number of hydrogen bonds between solvent and substrate remains approximately constant throughout the reaction, but the bond lengths and angles undergo systematic changes that correlate with reaction progress [23] [24].

Three-component reactions in polar protic solvents demonstrate altered regioselectivity compared to reactions in aprotic media [19] [20]. The coordinating solvent molecules direct the approach of the third component, leading to products that differ from those obtained under solvent-free conditions [19] [21]. These solvent-controlled selectivity patterns enable synthetic strategies where product distribution can be tuned through appropriate solvent selection [20] [26].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

108.057514874 g/mol

Monoisotopic Mass

108.057514874 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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